molecular formula C14H16N2S2 B14427368 Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis- CAS No. 82875-11-4

Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-

Katalognummer: B14427368
CAS-Nummer: 82875-11-4
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: LGMDDKSUDDQBLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridine, 2,2’-[1,4-butanediylbis(thio)]bis-: is a heterocyclic organic compound that features a pyridine ring bonded to a butanediyl group through sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-[1,4-butanediylbis(thio)]bis- typically involves the reaction of pyridine derivatives with butanediyl bis-thiol compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Pyridine, 2,2’-[1,4-butanediylbis(thio)]bis- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Pyridine, 2,2’-[1,4-butanediylbis(thio)]bis- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Pyridine, 2,2’-[1,4-butanediylbis(thio)]bis- involves its interaction with molecular targets through its pyridine ring and sulfur atoms. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Pyridine, 2,2’-[1,4-butanediylbis(thio)]bis- is unique due to its combination of a pyridine ring and sulfur atoms, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .

Eigenschaften

CAS-Nummer

82875-11-4

Molekularformel

C14H16N2S2

Molekulargewicht

276.4 g/mol

IUPAC-Name

2-(4-pyridin-2-ylsulfanylbutylsulfanyl)pyridine

InChI

InChI=1S/C14H16N2S2/c1-3-9-15-13(7-1)17-11-5-6-12-18-14-8-2-4-10-16-14/h1-4,7-10H,5-6,11-12H2

InChI-Schlüssel

LGMDDKSUDDQBLR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)SCCCCSC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.